3-Amino-6-chloropicolinaldehyde
Overview
Description
3-Amino-6-chloropicolinaldehyde: is an organic compound with the molecular formula C6H5ClN2O It is a derivative of picolinaldehyde, featuring an amino group at the third position and a chlorine atom at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by amination. One common method includes the reaction of 6-chloropicolinaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at room temperature, with the addition of a desiccant like calcium sulfate to maintain an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Amino-6-chloropicolinic acid.
Reduction: 3-Amino-6-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in heterocyclic chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloropicolinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and aldehyde groups can form Schiff bases with amines, which can then participate in further biochemical reactions. The chlorine atom can also influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
3-Amino-6-bromopicolinaldehyde: Similar structure but with a bromine atom instead of chlorine.
3-Amino-6-fluoropicolinaldehyde: Similar structure but with a fluorine atom instead of chlorine.
3-Amino-6-methylpicolinaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 3-Amino-6-chloropicolinaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-6-chloropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHGVQYASHKXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726677 | |
Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206454-49-0 | |
Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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